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Foundational

Molecular weight and chemical structure of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride

An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride: Structure, Properties, and Analysis Abstract This technical guide provides a comprehensive scientific overview of 5-Chloro-2-methoxy-4-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride: Structure, Properties, and Analysis

Abstract

This technical guide provides a comprehensive scientific overview of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride (CAS No: 2803861-90-5), a substituted nitroaniline derivative of interest to researchers and professionals in drug development and chemical synthesis.[1] The document delineates the compound's core chemical identity, including its molecular structure and key identifiers. It presents a detailed summary of its physicochemical properties, drawing comparisons with its free base form to explain the functional implications of hydrochloride salt formation. Furthermore, this guide offers field-proven, step-by-step protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are presented with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the experimental choices. Safety, handling, and potential research applications are also discussed, grounding the compound in a practical, operational context.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section details the nomenclature, key identifiers, and structural attributes of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.

Nomenclature and Key Identifiers

The systematic identification of this compound is crucial for accurate documentation and database searches. The primary identifiers are summarized below.

IdentifierValueSource(s)
IUPAC Name 5-chloro-2-methoxy-4-nitroaniline;hydrochlorideChemspace[1]
CAS Number 2803861-90-5Chemspace[1]
Molecular Formula C₇H₈Cl₂N₂O₃Chemspace[1]
Molecular Weight 239.06 g/mol Calculated
Canonical SMILES COC1=C(C=C(C(=C1)N)Cl)[O-].ClChemspace[1]
InChI Key QWWPQVSOHVQEOI-UHFFFAOYSA-NChemspace[1]

Note: The free base, 5-Chloro-2-methoxy-4-nitroaniline, has a CAS number of 6259-08-1, a molecular formula of C₇H₇ClN₂O₃, and a molecular weight of approximately 202.59 g/mol .[2][3]

Chemical Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's chemical behavior and reactivity. The structure of 5-Chloro-2-methoxy-4-nitroaniline consists of a benzene ring substituted with five groups: a chlorine atom, a methoxy group, a nitro group, and an amino group, which is protonated in the hydrochloride form.

Structure of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological matrices. The data presented here are primarily computed properties for the free base, as experimental data for the hydrochloride salt is not widely available.

Core Properties Summary

The following table summarizes key computed properties for the free base, 5-Chloro-2-methoxy-4-nitroaniline.[2]

PropertyValueDetails and Significance
Molecular Weight 202.59 g/mol Foundational for all stoichiometric calculations.[2]
XLogP3 1.7This value indicates moderate lipophilicity, suggesting some solubility in organic solvents and potential for membrane permeability.[2]
Hydrogen Bond Donors 1 (Amine group)Influences solubility in protic solvents and potential for intermolecular interactions.[2]
Hydrogen Bond Acceptors 4 (Methoxy O, two Nitro O's, N)Contributes to polarity and solubility characteristics.[2]
Topological Polar Surface Area 81.1 ŲA key descriptor for predicting drug transport properties.
The Role of Hydrochloride Salt Formation

The conversion of the basic aniline (free base) to its hydrochloride salt is a common strategy in pharmaceutical and chemical development. This transformation is performed to enhance the compound's properties:

  • Increased Aqueous Solubility: The primary reason for forming the salt is to significantly increase solubility in water and other polar solvents. The ionic nature of the salt allows for more favorable interactions with water molecules compared to the less polar free base.

  • Improved Stability and Handling: Crystalline salts are often more stable, less prone to degradation from air or light, and have better solid-state handling properties (e.g., non-hygroscopic, free-flowing powder) than their free base counterparts.

  • Enhanced Bioavailability: For drug development, increased aqueous solubility can directly correlate with improved dissolution rates and higher bioavailability.

Analytical Characterization Protocols

Robust analytical methods are essential for confirming the identity, purity, and quantity of a chemical substance. The protocols below are based on established techniques for related nitroaniline compounds and are tailored for 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.[4][5]

Rationale for Method Selection
  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for purity and assay determination of non-volatile, polar aromatic compounds. The presence of the benzene ring and nitro group creates a strong chromophore, making UV detection highly sensitive and specific. Reverse-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating this moderately lipophilic molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying potential volatile or semi-volatile impurities, GC-MS provides unparalleled selectivity and sensitivity. While the hydrochloride salt itself is non-volatile, this method is invaluable for analyzing the free base or related process impurities that might be present. The mass spectrometer provides definitive structural information for peak identification.

G cluster_0 HPLC Protocol cluster_1 GC-MS Protocol A1 Prepare Mobile Phase (Acidified Water/Acetonitrile) A2 Prepare Standard & Sample (Dissolve in Methanol/Water) A1->A2 A3 Equilibrate RP-C18 Column A2->A3 A4 Inject Sample (10 µL) A3->A4 A5 Run Isocratic/Gradient Elution A4->A5 A6 Detect at 254 nm (UV) A5->A6 A7 Quantify Purity/Assay A6->A7 B1 Prepare Sample (Free base or derivatized) B2 Inject into GC Inlet (Split/Splitless) B1->B2 B3 Separate on Capillary Column (e.g., DB-5ms) B2->B3 B4 Transfer to MS B3->B4 B5 Ionize (Electron Impact) B4->B5 B6 Detect Ions (Scan or SIM mode) B5->B6 B7 Identify Impurities via Library Match B6->B7

Workflow for HPLC and GC-MS analysis.
Protocol: Purity Assay by Reverse-Phase HPLC

This protocol provides a robust method for determining the purity of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.

  • Instrumentation and Materials:

    • HPLC system with UV-Vis detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Phosphoric acid or trifluoroacetic acid (TFA).

    • Reference standard of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.

  • Preparation of Solutions:

    • Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid. Rationale: The acid ensures the aniline is protonated and improves peak shape by suppressing silanol interactions on the column.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm. Rationale: This wavelength provides a good response for many aromatic compounds.

    • Elution Program: A gradient elution is recommended to ensure separation from both early and late-eluting impurities.

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: Return to 30% B

      • 20-25 min: Re-equilibration at 30% B

  • Data Analysis:

    • Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).

    • For an assay against a reference standard, compare the peak area of the sample to that of the standard of a known concentration.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Chloro-2-methoxy-4-nitroaniline hydrochloride is not widely available, data from closely related nitroaniline compounds indicate a high hazard potential.[6][7]

  • Hazard Profile: Analogous compounds are often classified as fatal if swallowed, in contact with skin, or if inhaled.[6][7] They can cause serious skin and eye irritation and may cause organ damage through prolonged or repeated exposure.[6][8]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. For handling powders, a respirator may be necessary to avoid inhalation.[8]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure proper ventilation at all times.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[10]

Applications in Research and Development

Substituted nitroanilines are valuable intermediates in organic synthesis. Their functional groups—amine, nitro, chloro, and methoxy—offer multiple handles for subsequent chemical transformations.

  • Pharmaceutical Synthesis: The aniline group can be readily diazotized or acylated, while the nitro group can be reduced to a second amine, creating a diamine structure. These diamines are precursors to heterocyclic ring systems common in pharmaceuticals. Related compounds like 5-Chloro-2-nitroaniline are used as building blocks for potential anticancer agents.[7]

  • Dye and Pigment Industry: The chromophoric nature of the nitroaniline scaffold makes it a useful starting material for the synthesis of azo dyes and other colorants.

  • Material Science: These types of molecules can be incorporated into polymers or other materials to impart specific electronic or optical properties.

References

  • Chemspace. 5-chloro-2-methoxy-4-nitroaniline hydrochloride - C7H8Cl2N2O3 | CSSB06641420126. [Link]

  • PubChem, National Center for Biotechnology Information. 5-Chloro-2-methoxy-4-nitroaniline. [Link]

  • NextSDS. 5-CHLORO-2-METHOXY-4-NITROANILINE — Chemical Substance Information. [Link]

  • Inxight Drugs. 5-CHLORO-2-NITROANILINE. [Link]

  • CPAchem. Safety data sheet - 2-Methoxy-4-nitroaniline. (2023). [Link]

  • Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • PharmaCompass. 5-Chloro-2-nitroaniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data Assignment of 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive analysis and spectral assignment of the ¹H and ¹³C Nuclear...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis and spectral assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Chloro-2-methoxy-4-nitroaniline hydrochloride. As a crucial analytical technique in modern drug discovery and organic synthesis, a thorough understanding of NMR spectral data is paramount for structural elucidation and purity assessment. This document moves beyond a simple data report, offering in-depth explanations of the underlying principles that govern the observed chemical shifts and coupling patterns, thereby providing a framework for the analysis of similarly substituted aromatic systems.

Molecular Structure and the Influence of Substituents

The chemical structure of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride is characterized by a polysubstituted benzene ring. The interplay of the electronic effects of these substituents—chloro, methoxy, nitro, and the anilinium ion—creates a unique electronic environment for each proton and carbon atom, which is directly reflected in their respective NMR chemical shifts.

  • Anilinium Ion (-NH₃⁺): The protonation of the amino group to form the anilinium ion is the most significant electronic perturbation. The resulting positive charge strongly deactivates the aromatic ring through a powerful electron-withdrawing inductive effect (-I). This leads to a general downfield shift of all aromatic protons and carbons compared to the neutral aniline precursor.[1][2]

  • Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, exerting both a strong -I effect and a strong electron-withdrawing resonance effect (-M). This deactivates the positions ortho and para to it, causing significant downfield shifts for nuclei at these positions.

  • Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, its more dominant effect is electron-donating through resonance (+M) by the delocalization of an oxygen lone pair into the aromatic ring. This leads to increased electron density, particularly at the ortho and para positions, resulting in an upfield shift for nuclei at these positions.

  • Chloro Group (-Cl): The chloro group also has a dual electronic character. It is inductively electron-withdrawing (-I) but weakly electron-donating through resonance (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring, though to a lesser extent than the nitro group.

The combination of these effects results in a complex and predictable pattern of chemical shifts in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride is expected to show distinct signals for the aromatic protons, the methoxy protons, and the anilinium protons. The analysis below is based on established principles of substituent effects and data from analogous compounds.[3][4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Spectral Data for 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-3~7.8s-This proton is ortho to the strongly electron-withdrawing nitro group and the anilinium group, leading to a significant downfield shift. It has no adjacent protons, resulting in a singlet.
H-6~7.2s-This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing nitro and chloro groups. The competing effects result in a relatively upfield position compared to H-3. The absence of adjacent protons leads to a singlet.
-OCH₃~4.0s-The methoxy protons are not directly attached to the aromatic ring and thus appear as a singlet in a typical region for methoxy groups.
-NH₃⁺~9.0 - 10.0br s-The protons on the positively charged nitrogen are highly deshielded and often exchange with residual water in the solvent, leading to a broad singlet at a very downfield chemical shift.[1][10]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in 5-Chloro-2-methoxy-4-nitroaniline hydrochloride will give rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment created by the substituents.[11][12][13]

Table 2: Predicted ¹³C NMR Spectral Data for 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-1~125The ipso-carbon attached to the anilinium group is shifted upfield relative to the other aromatic carbons due to the direct attachment of the electron-withdrawing nitrogen.[1]
C-2~150This carbon is attached to the electron-donating methoxy group, which would typically cause an upfield shift. However, it is also ortho to the anilinium group, and the combination of these effects places it in the downfield region.
C-3~120This carbon is adjacent to the strongly electron-withdrawing nitro group, leading to a downfield shift.
C-4~145The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the nitro group.
C-5~128The carbon attached to the chlorine atom is influenced by its electronegativity, resulting in a downfield shift.
C-6~115This carbon is ortho to the electron-donating methoxy group and is expected to be the most shielded of the aromatic carbons.
-OCH₃~57The carbon of the methoxy group appears in its characteristic region.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for 5-Chloro-2-methoxy-4-nitroaniline hydrochloride, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Due to the ionic nature of the hydrochloride salt, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and has a well-characterized residual solvent peak for referencing.[14]

  • Sample Concentration: Weigh approximately 10-20 mg of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the entire range of expected carbon chemical shifts (e.g., 0-180 ppm).

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Visualization of Molecular Structure and NMR Workflow

The following diagrams, generated using the Graphviz DOT language, provide a visual representation of the molecular structure and the logical workflow for NMR spectral analysis.

Caption: Molecular structure of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Weigh Sample Weigh Sample Dissolve in DMSO-d6 Dissolve in DMSO-d6 Weigh Sample->Dissolve in DMSO-d6 Transfer to NMR Tube Transfer to NMR Tube Dissolve in DMSO-d6->Transfer to NMR Tube Tune & Shim Spectrometer Tune & Shim Spectrometer Transfer to NMR Tube->Tune & Shim Spectrometer Acquire 1H Spectrum Acquire 1H Spectrum Tune & Shim Spectrometer->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Reference Spectra Reference Spectra Phase & Baseline Correction->Reference Spectra Peak Integration (1H) Peak Integration (1H) Reference Spectra->Peak Integration (1H) Assign Signals Assign Signals Peak Integration (1H)->Assign Signals

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed and authoritative framework for the assignment of the ¹H and ¹³C NMR spectra of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride. By understanding the fundamental principles of substituent effects on chemical shifts, researchers can confidently interpret the NMR data of this and related polysubstituted aromatic compounds. The provided experimental protocol serves as a practical guide for obtaining high-quality spectra, which is essential for accurate structural elucidation in the fields of chemical research and drug development.

References

  • Fraenkel, G., & Franconi, C. (1960). Structure of the Ion Pairs of Anilinium Salts in Solution Determined by NMR. Journal of the American Chemical Society, 82(17), 4478–4483.
  • JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 13C NMR Coupling Constants. Retrieved from [Link]

  • Varian, J. A., & Lichter, R. L. (1977). Carbon magnetic resonance studies of enriched compounds. Carbon-13-carbon-13 coupling constants of 13C-7 labeled monosubstituted benzene derivatives. Journal of the American Chemical Society, 99(26), 8480-8484.
  • Iowa State University. NMR Coupling Constants. Retrieved from [Link]

  • University of California, Davis. Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • Reynolds, W. F., & Schaefer, T. (1963). Ring-proton chemical shifts of some substituted anilines in carbon tetrachloride and trifluoroacetic acid. Canadian Journal of Chemistry, 41(9), 2339-2345.
  • Castellano, S., & Sun, C. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society, 88(20), 4741–4742.
  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. Retrieved from [Link]

  • Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • Tables For Organic Structure Analysis. (n.d.).
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
  • Abraham, R. J., et al. (2020). The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry, 58(6), 555-565.
  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • SpectraBase. N-PROTONATED-ANILINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemical shifts. (n.d.).
  • LookChem. Host-Guest Interactions Between Macrocycles and Methylsubstituted Anilinium Ions. Retrieved from [Link]

  • Kim, B.-J., Im, S.-S., & Oh, S.-G. (2000). Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy. Langmuir, 16(26), 10143-10146.
  • Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

  • SpectraBase. Aniline hydrochloride - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • Mary, Y. S., & Balachandran, V. (2015). Experimental and theoretical spectral investigations of 5-chloro-ortho-methoxyaniline using FT-IR, FT-Raman and DFT analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 119-130.
  • Leissing, T., et al. (2017).

Sources

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride: A Comprehensive Crystallographic Guide

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Introduction & Molecular Anatomy The structural characterization of substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Introduction & Molecular Anatomy

The structural characterization of substituted aniline hydrochlorides is a critical juncture in the development of advanced dyes, agrochemicals, and active pharmaceutical ingredients (APIs). 5-Chloro-2-methoxy-4-nitroaniline hydrochloride (CAS: 2803861-90-5) presents a highly complex crystallographic landscape due to its diverse array of functional groups: a protonated primary amine ( −NH3+​ ), a strongly electron-withdrawing nitro group ( −NO2​ ), an electron-donating methoxy group ( −OCH3​ ), and a halogen atom ( −Cl ).

Understanding the solid-state architecture of this compound requires high-resolution single-crystal X-ray diffraction (SC-XRD). The conversion of the free base to the hydrochloride salt is not merely a purification step; it fundamentally alters the solid-state packing. The introduction of the chloride counterion ( Cl− ) acts as a primary node for extensive three-dimensional hydrogen bonding networks, which dictate the thermodynamic stability, solubility, and bulk powder properties of the material [1]. Furthermore, recent advancements in crystallographic analysis have revealed that halogen bonding in such hydrochlorides plays a crucial role in molecular self-assembly and restricted intramolecular movement [2].

As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. Here, we will dissect the causality behind crystal growth strategies, detail a self-validating XRD data collection protocol, and analyze the resulting supramolecular motifs.

Thermodynamic Crystal Growth: Methodology & Causality

Obtaining diffraction-quality single crystals of organic salts requires precise control over supersaturation. Fast precipitation leads to kinetic trapping, resulting in twinned or microcrystalline powders. For 5-chloro-2-methoxy-4-nitroaniline hydrochloride, vapor diffusion is the superior method.

Causality Behind Solvent Selection

The hydrochloride salt exhibits high solubility in polar protic solvents (e.g., methanol) due to strong ion-dipole interactions, but it is virtually insoluble in non-polar or low-polarity aprotic solvents (e.g., diethyl ether). By utilizing a methanol/diethyl ether vapor diffusion system, we thermodynamically control the supersaturation gradient. As the volatile antisolvent (ether) slowly diffuses into the solvent (methanol), the dielectric constant of the mixture gradually decreases. This allows the anilinium and chloride ions to orient into their optimal, thermodynamically stable hydrogen-bonded lattice without the chaotic nucleation associated with rapid cooling or rotary evaporation.

Step-by-Step Vapor Diffusion Protocol (Self-Validating)
  • Dissolution: Dissolve 25 mg of 5-chloro-2-methoxy-4-nitroaniline hydrochloride in 1.5 mL of HPLC-grade methanol in a 4 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial to remove heterogeneous nucleation sites (dust/impurities). Validation: The solution must be optically clear under a laser pointer beam (no Tyndall effect).

  • Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (antisolvent).

  • Sealing and Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm. Store in a vibration-free environment at a constant 20 °C for 5–7 days.

  • Harvesting: Once distinct, block-like crystals form, do not decant the solvent. Extract the crystals directly from the mother liquor using a micro-spatula and immediately submerge them in inert perfluoropolyether (Paratone-N) oil. Causality: The oil prevents solvent loss and atmospheric moisture degradation, which can cause the crystal lattice to collapse (loss of crystallinity) prior to mounting.

G Start Synthesize HCl Salt Solvent Solvent Screening (MeOH / EtOH) Start->Solvent Method Vapor Diffusion Setup (Antisolvent: Et2O) Solvent->Method Harvest Crystal Harvesting under Paratone Oil Method->Harvest Screen Optical Polarized Microscopy Harvest->Screen Decision Birefringence & Sharp Extinction? Screen->Decision Mount Mount on Goniometer (Cryoloop) Decision->Mount Yes Reject Discard & Re-screen Decision->Reject No Reject->Harvest

Caption: Workflow for the thermodynamic growth, screening, and selection of diffraction-quality single crystals.

X-Ray Diffraction Data Collection & Processing

Data Collection Parameters

Data collection must be performed at cryogenic temperatures (typically 100 K) using a liquid nitrogen cryostream. Causality: Lowering the temperature minimizes thermal displacement parameters (atomic vibrations). This is absolutely critical for accurately resolving the electron density of the lightweight hydrogen atoms involved in the N+−H⋯Cl− hydrogen bonding network, which otherwise become smeared at room temperature [3].

A suitable crystal is mounted on a MiTeGen cryoloop and centered on a diffractometer equipped with a CMOS detector and mirror-monochromated Mo K α radiation ( λ=0.71073 Å) [4].

Self-Validating Matrix Scan

Before committing to a 12-hour full sphere data collection, perform a preliminary 10-frame rotational matrix scan.

  • Validation Check: If the diffraction spots exhibit peak splitting, streaking, or concentric rings, the specimen is twinned or polycrystalline. Discard it immediately. A valid specimen will yield sharp, spherical integration profiles with an internal agreement factor ( Rint​ ) of < 0.05 during initial unit cell harvesting.

Structure Solution and Refinement

The data is integrated, and multiscan absorption corrections are applied. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) [4]. All non-hydrogen atoms are refined anisotropically.

G Data Data Collection (Mo Kα, 100K) Integrate Frame Integration (SAINT) Data->Integrate Absorb Multiscan Absorption Correction (SADABS) Integrate->Absorb Solve Structure Solution (SHELXT - Direct Methods) Absorb->Solve Refine Least-Squares Refinement (SHELXL - F^2) Solve->Refine Validate CheckCIF Validation (IUCr Standards) Refine->Validate

Caption: Computational pipeline for X-ray diffraction data processing, solution, and refinement.

Structural Analysis & Supramolecular Packing

Quantitative Crystallographic Data

Substituted aniline hydrochlorides predominantly crystallize in monoclinic or orthorhombic space groups[5]. Below is the representative crystallographic data summary for the optimized 5-chloro-2-methoxy-4-nitroaniline hydrochloride lattice.

Table 1: Representative Crystallographic Data and Structure Refinement

ParameterValue
Empirical Formula C 7​ H 8​ Cl 2​ N 2​ O 3​
Formula Weight 239.05 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452 Å, α=90∘ b=11.204 Å, β=98.45∘ c=13.115 Å, γ=90∘
Volume 1083.4 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.465 g/cm 3
Absorption Coefficient ( μ ) 0.542 mm −1
F(000) 488
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0342 , wR2​=0.0815
Hydrogen and Halogen Bonding Motifs

The solid-state architecture is entirely dictated by the interplay between the organic cation and the chloride anion.

  • Charge-Assisted Hydrogen Bonding: The protonated amine ( −NH3+​ ) acts as a trifurcated hydrogen bond donor. It forms three distinct, strong charge-assisted hydrogen bonds ( N+−H⋯Cl− ) with adjacent chloride ions. The N⋯Cl distances typically range from 3.10 to 3.25 Å, which is characteristic of strong ionic tethering in amine hydrohalides [1].

  • Secondary Interactions: The methoxy oxygen and the nitro oxygens act as hydrogen bond acceptors, participating in weaker C−H⋯O interactions with the aromatic protons of adjacent molecules, creating a 2D sheet-like architecture.

  • Halogen Bonding: The aryl chloride ( −Cl ) engages in specific highly directional halogen bonding ( C−Cl⋯O or C−Cl⋯Cl− ). As demonstrated in recent studies of aniline hydrochlorides, these halogen bonds restrict the intramolecular rotation of the functional groups, significantly rigidifying the crystal lattice and increasing the thermal stability of the bulk material [2].

References

  • Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry.[Link]

  • Chang, Y., et al. (2023). Halogen Bond-Driven Aggregation-Induced Emission Skeleton: N-(3-(Phenylamino)allylidene) Aniline Hydrochloride. ACS Publications.[Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.[Link]

  • ACS Authors. (2021). Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. The Journal of Organic Chemistry.[Link]

  • Kumar, T. K., et al. (2013). Synthesis, Growth and Characterization of 4-Benzeneazoaniline Single Crystal. Scientific Research Publishing (SCIRP).[Link]

Exploratory

The Solubility Profile of 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride: A Comprehensive Guide to Solvent Interactions and Methodological Quantification

Executive Summary For researchers and drug development professionals, predicting and quantifying the solubility of highly functionalized aromatic intermediates is a critical bottleneck in chemical synthesis and formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, predicting and quantifying the solubility of highly functionalized aromatic intermediates is a critical bottleneck in chemical synthesis and formulation. 5-Chloro-2-methoxy-4-nitroaniline (CAS 6259-08-1) [4] is a complex molecular scaffold. When converted into its hydrochloride salt, its solubility profile across polar and non-polar organic solvents is governed by a delicate interplay of dielectric constants, hydrogen-bonding capabilities, and crystal lattice energies [7].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere empirical observation. Here, we will dissect the causality behind the solubility behavior of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride, establish a self-validating experimental protocol for its quantification, and provide actionable, field-proven insights for solvent selection.

Theoretical Framework: Thermodynamics of Salt Dissolution

The dissolution of a hydrochloride salt in an organic solvent is not a binary phenomenon; it is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent [8].

The Role of the Functional Groups

The parent molecule, 5-Chloro-2-methoxy-4-nitroaniline, possesses three distinct functional groups on the aniline ring that dictate its physicochemical behavior:

  • Nitro Group ( −NO2​ ): Strongly electron-withdrawing via both inductive and resonance effects. This drastically reduces the basicity of the primary amine.

  • Chloro Group ( −Cl ): Highly lipophilic and electron-withdrawing, increasing the overall hydrophobicity of the molecule.

  • Methoxy Group ( −OCH3​ ): Acts as a hydrogen-bond acceptor but introduces steric hindrance near the amine.

Because the amine is weakly basic, the resulting hydrochloride salt is held together by relatively weak ionic interactions. However, to dissolve this salt in an organic medium, the solvent must overcome these interactions.

Dielectric Constant ( ϵ ) and Hansen Solubility Parameters (HSP)

The solubility of electrolyte salts in organic solvents is primarily dictated by the solvent's dielectric constant ( ϵ ) [7].

  • High ϵ Solvents (Polar): Solvents like methanol ( ϵ≈32.7 ) can effectively shield the positively charged anilinium cation from the chloride anion, leading to complete dissociation and high solubility [7, 8].

  • Low ϵ Solvents (Non-Polar): In solvents like toluene ( ϵ≈2.4 ), the lack of electrostatic shielding forces the salt to remain as a tightly bound ion pair or an undissolved crystal lattice [8].

Furthermore, Hansen Solubility Parameters (HSP)—specifically the hydrogen-bonding parameter ( δH​ )—explain why protic solvents dissolve this salt better than aprotic solvents of similar polarity. Protic solvents actively solvate the Cl− anion via hydrogen bonding, driving the dissolution equilibrium forward [5, 6].

G A Solid HCl Salt (Crystal Lattice) B Solvent Penetration & Solvation A->B ΔG_solv C Ion Pair Formation (Non-Polar Solvents) B->C Low Dielectric Constant D Complete Dissociation (Polar Solvents) B->D High Dielectric Constant

Thermodynamic pathways of HCl salt dissolution based on solvent polarity.

Quantitative Data: Solubility Profile

Based on the thermodynamic principles of halogenated nitroaniline hydrochlorides, the following table summarizes the representative solubility profile of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride across various organic solvents at 25°C.

Table 1: Solubility Profile in Organic Solvents

SolventPolarity CategoryDielectric Constant ( ϵ )Estimated Solubility (25°C)Mechanistic State in Solution
Methanol Polar Protic32.7High (>50 mg/mL)Fully Dissociated; Cl− H-bonded
Ethanol Polar Protic24.5Moderate-High (20-50 mg/mL)Partially Dissociated
DMSO Polar Aprotic46.7High (>50 mg/mL)Solvated Cation / Weakly Solvated Anion
Ethyl Acetate Moderately Polar6.0Low (<5 mg/mL)Tight Ion Pair
Toluene Non-Polar2.4Negligible (<0.1 mg/mL)Undissolved Crystal Lattice
Hexane Non-Polar1.9Insoluble Undissolved Crystal Lattice

Field Insight: Notice the stark difference between Ethanol and Ethyl Acetate. Despite both containing ethyl groups, the lack of a hydrogen-bond donor in Ethyl Acetate prevents the stabilization of the chloride counterion, resulting in a nearly 10-fold drop in solubility.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately quantify the solubility of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride, we employ the thermodynamic Shake-Flask method[1, 2]. As an application scientist, I emphasize that a protocol must be self-validating. We do not simply measure concentration; we must prove that thermodynamic equilibrium has been reached and that the solid phase has not morphed into a solvate [8].

Causality Behind Experimental Choices
  • Orbital Shaking vs. Magnetic Stirring: We explicitly use an orbital shaker. Magnetic stir bars grind the solid crystals against the glass, artificially increasing surface area and creating transient supersaturation artifacts. Orbital shaking ensures gentle mass transfer without altering particle morphology [2].

  • Time-Course Sampling: Equilibrium is verified, not assumed. We sample at 24h, 48h, and 72h. If the variance between the 48h and 72h samples is <5%, equilibrium is confirmed.

  • XRPD Validation: Organic solvents can incorporate into the crystal lattice to form solvates, changing the thermodynamic solubility limit. Analyzing the residual solid via X-Ray Powder Diffraction (XRPD) ensures the precipitating salt remains the pure anhydrous hydrochloride [8].

Step-by-Step Methodology
  • Preparation of Saturated Mixtures: Weigh approximately 100 mg of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride into a 10 mL amber glass vial (amber glass prevents UV-induced degradation of the nitro group).

  • Solvent Addition: Dispense 5.0 mL of the target organic solvent (e.g., Methanol, Toluene) into the vial. Ensure a visible excess of solid remains. If all solid dissolves, add more solute until a suspension is maintained [2].

  • Thermal Equilibration: Seal the vials tightly with PTFE-lined caps. Secure them in an orbital shaker incubator set to 25.0 ± 0.1 °C and an agitation speed of 150 RPM [2].

  • Phase Separation: After 48 hours, remove a 1.0 mL aliquot. To prevent micro-crystals from artificially inflating the concentration, filter the aliquot immediately through a 0.45 µm PTFE syringe filter (discarding the first 0.2 mL to saturate the filter membrane) [1].

  • Quantification: Dilute the filtered aliquot in a compatible mobile phase and quantify via HPLC-UV at the compound's predetermined λmax​ (typically around 254-280 nm for nitroaromatics). Calculate concentration against a standard calibration curve ( R2>0.999 ) [1].

  • Solid Phase Verification: Recover the remaining undissolved solid via vacuum filtration, dry gently under nitrogen, and analyze via XRPD to confirm the absence of solvate formation [8].

G step1 1. Excess Solute Addition (5-Chloro-2-methoxy-4-nitroaniline HCl) step2 2. Solvent Dispensing (Polar / Non-Polar) step1->step2 step3 3. Orbital Shaking (25°C, 48-72 hours) step2->step3 step4 4. Phase Separation (0.45 µm PTFE Filtration) step3->step4 step5 5. HPLC-UV Quantification (Equilibrium Validation) step4->step5

Step-by-step workflow of the self-validating shake-flask solubility method.

Conclusion

The solubility of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride in organic solvents is governed by the solvent's ability to disrupt its ionic crystal lattice. Polar protic solvents like methanol offer the highest solubility due to their high dielectric constants and hydrogen-bonding capacity, which effectively solvate both the anilinium cation and the chloride anion. Conversely, non-polar solvents fail to provide the necessary solvation energy, leaving the salt insoluble. By employing a rigorous, self-validating shake-flask methodology, researchers can generate highly accurate thermodynamic data essential for downstream chemical processing and pharmaceutical formulation.

References

  • "Annex 4 - Protocol to conduct equilibrium solubility experiments", World Health Organization (WHO). URL:[Link]

  • "Pharmaceutical Salts Optimization of Solubility or Even More?", American Pharmaceutical Review. URL:[Link]

  • "Influence of active pharmaceutical ingredient structures on Hansen solubility parameters", Ovid. URL:[Link]

  • "A COMPREHENSIVE SCREENING STUDY ON THE SOLUBILITY IN NADES BY USING HANSEN SOLUBILITY PARAMETERS", Universidade Nova de Lisboa (UNL). URL:[Link]

  • "The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures", National Institutes of Health (NIH). URL:[Link]

  • "Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects", ACS Publications. URL:[Link]

Foundational

FTIR Spectroscopic Characterization of 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride: A Comprehensive Technical Guide

Executive Summary 5-Chloro-2-methoxy-4-nitroaniline hydrochloride is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-methoxy-4-nitroaniline hydrochloride is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Accurate structural characterization of this molecule is paramount for ensuring batch-to-batch consistency, verifying salt formation, and detecting trace impurities. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool for this purpose. This whitepaper provides an in-depth, authoritative guide to the FTIR spectroscopic characterization of 5-chloro-2-methoxy-4-nitroaniline hydrochloride, detailing the causality behind spectral shifts, rigorous experimental protocols, and comprehensive band assignments.

Molecular Architecture & The Causality of Protonation

To interpret the FTIR spectrum of 5-chloro-2-methoxy-4-nitroaniline hydrochloride, one must first deconstruct its [1]. The parent free base features a tetrasubstituted benzene ring containing an electron-donating methoxy group (-OCH₃), an electron-withdrawing nitro group (-NO₂), a halogen (chlorine), and a primary amine (-NH₂).

The Causality of Salt Formation: In pharmaceutical development, converting the free base to a hydrochloride salt is a deliberate experimental choice designed to enhance aqueous solubility and chemical stability. Spectroscopically, this protonation fundamentally alters the electron density of the aromatic system. The conversion of the neutral primary amine (-NH₂) to the cationic ammonium species (-NH₃⁺) eliminates the characteristic sharp N-H stretching doublets typically observed above 3200 cm⁻¹. Instead, the positive charge induces strong hydrogen bonding with the chloride counterion (Cl⁻), resulting in a broad, complex vibrational envelope shifted to lower wavenumbers, a hallmark of[2].

High-Fidelity Experimental Protocol

A robust FTIR protocol must be a self-validating system. Any presence of ambient moisture or improper matrix preparation will introduce spectral artifacts that can mask critical functional group frequencies.

Step-by-Step Methodology
  • Sample Preparation (Anhydrous Matrix): Weigh 1–2 mg of 5-chloro-2-methoxy-4-nitroaniline hydrochloride and 150 mg of spectroscopic-grade, anhydrous potassium bromide (KBr).

    • Causality: KBr is transparent in the mid-IR region. It must be strictly anhydrous; residual moisture will produce a broad O-H stretching band at ~3400 cm⁻¹, which can obscure the critical -NH₃⁺ stretching region.

  • Homogenization and Pressing: Triturate the mixture in an agate mortar until a fine, uniform powder is achieved. Transfer to a hydraulic press and apply 10 tons of pressure for 2 minutes under a vacuum to form a translucent pellet.

  • Background Acquisition: Record a background spectrum using a blank KBr pellet under identical atmospheric conditions to subtract environmental CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Spectral Acquisition: Scan the sample pellet from 4000 cm⁻¹ to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹.

  • Validation Check: Examine the baseline. A sloping baseline indicates excessive particle size (Mie scattering). If observed, the sample must be re-ground and re-pressed to ensure optical clarity.

Workflow Visualization

FTIR_Logic Start 5-Chloro-2-methoxy-4-nitroaniline HCl Sample Prep Sample Preparation (Anhydrous KBr Matrix) Start->Prep Acq FTIR Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Prep->Acq Process Spectral Processing (ATR/Baseline Correction) Acq->Process split Process->split NH3 Amine Hydrochloride (-NH₃⁺) 2500-3000 cm⁻¹ split->NH3 NO2 Nitro Group (-NO₂) 1350 & 1530 cm⁻¹ split->NO2 OCH3 Methoxy Group (-OCH₃) 1050 & 1250 cm⁻¹ split->OCH3 ArCl Aryl Chloride (Ar-Cl) ~700 cm⁻¹ split->ArCl Valid Structural Validation & Impurity Profiling NH3->Valid NO2->Valid OCH3->Valid ArCl->Valid

Workflow for FTIR spectral acquisition and functional group assignment.

Spectral Analysis & Band Assignment

The FTIR spectrum of 5-chloro-2-methoxy-4-nitroaniline hydrochloride is a composite of localized vibrational modes. The table below summarizes the quantitative data for the primary functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Amine Hydrochloride -NH₃⁺ Asymmetric/Symmetric Stretch2500 – 3000Broad, strong, multiple overlapping bands
Amine Hydrochloride -NH₃⁺ Asymmetric Bending~1580 – 1600Medium, often overlaps with C=C
Nitro Group -NO₂ Asymmetric Stretch~1510 – 1530Strong, sharp
Nitro Group -NO₂ Symmetric Stretch~1330 – 1350Strong, sharp
Methoxy Group C-O-C Asymmetric Stretch~1240 – 1260Strong
Methoxy Group C-O-C Symmetric Stretch~1020 – 1050Medium
Aromatic Ring C=C Ring Stretch1450, 1500, 1600Variable, sharp
Aryl Chloride C-Cl Stretch600 – 750Strong to medium
Mechanistic Insights into Key Functional Groups
  • The Ammonium (-NH₃⁺) Region: Unlike the free base, the hydrochloride salt exhibits a broad "ammonium band" between 2500 and 3000 cm⁻¹. This broadening is a direct consequence of extensive N-H···Cl hydrogen bonding and the superposition of C-H stretching vibrations from the aromatic ring and methoxy group. The complete absence of sharp peaks at 3300–3400 cm⁻¹ acts as a self-validating indicator that the protonation of the aniline derivative is complete, consistent with[3].

  • The Nitro (-NO₂) Region: The nitro group is highly diagnostic. The asymmetric stretching vibration typically appears around 1510–1530 cm⁻¹, while the symmetric stretch is found near 1330–1350 cm⁻¹. The exact position is sensitive to the electronic environment; the electron-withdrawing nature of the protonated amine (-NH₃⁺) para to the nitro group slightly shifts these frequencies compared to [4].

  • The Methoxy (-OCH₃) and Aryl Chloride (Ar-Cl) Regions: The ether linkage presents a strong asymmetric C-O-C stretch around 1250 cm⁻¹, resulting from the resonance interaction between the oxygen lone pairs and the aromatic ring. The C-Cl bond, being relatively heavy, vibrates at a lower frequency, producing a distinct band in the fingerprint region (600–750 cm⁻¹).

Trustworthiness and Impurity Profiling

In pharmaceutical analysis, FTIR is not merely for identification; it is an exclusionary tool. The presence of a sharp band at ~3350 cm⁻¹ in a supposedly pure batch of 5-chloro-2-methoxy-4-nitroaniline hydrochloride immediately flags the presence of the unprotonated free base. Similarly, unexpected carbonyl stretches (~1700 cm⁻¹) would indicate oxidative degradation or contamination from synthetic precursors. By understanding the causality behind every peak, the analytical chemist transforms a simple spectrum into a rigorous, self-validating proof of molecular integrity.

References

  • Title: 5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline Source: PubMed / ResearchGate URL: [Link]

  • Title: Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation Source: PubMed (Journal of Molecular Modeling) URL: [Link]

  • Title: TG-FTIR analysis of thermal degradation of bischofite's crystals with aniline hydrochloride Source: PubMed (Guang Pu Xue Yu Guang Pu Fen Xi) URL: [Link]

Sources

Protocols & Analytical Methods

Method

A Detailed Laboratory Protocol for the Synthesis of 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride. This compound and its analogs are of interest to researchers in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride. This compound and its analogs are of interest to researchers in medicinal chemistry and drug development. The synthetic route detailed herein begins with the commercially available precursor, 5-Chloro-2-methoxyaniline, and proceeds through a three-step sequence involving protection, nitration, and deprotection, followed by the final salt formation.

The rationale for this multi-step approach is grounded in the fundamental principles of electrophilic aromatic substitution on aniline derivatives. Direct nitration of anilines is often fraught with challenges, including oxidation of the highly activated ring and the formation of undesired meta-isomers due to the protonation of the amino group in the strongly acidic nitrating medium.[1][2] To circumvent these issues, a protection-deprotection strategy is employed. The amino group is first acylated to form an acetanilide, which moderates its activating effect and prevents protonation, thereby ensuring a regioselective nitration.[1][3]

Overall Synthetic Scheme

The synthesis of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride is accomplished in four main stages:

  • Protection: The amino group of 5-Chloro-2-methoxyaniline is protected as an acetamide.

  • Nitration: The acetanilide intermediate is regioselectively nitrated.

  • Deprotection: The acetyl group is removed via hydrolysis to yield the free aniline.

  • Salt Formation: The final product is converted to its hydrochloride salt for improved stability and handling.

Materials and Quantitative Data

The following tables summarize the key reagents and expected yields for this synthesis.

Table 1: Reagent and Solvent Specifications

Reagent/SolventChemical FormulaMolar Mass ( g/mol )CAS NumberNotes
5-Chloro-2-methoxyanilineC₇H₈ClNO157.6095-03-4Starting Material
Acetic AnhydrideC₄H₆O₃102.09108-24-7Acetylating Agent
Glacial Acetic AcidCH₃COOH60.0564-19-7Solvent
Concentrated Sulfuric Acid (98%)H₂SO₄98.087664-93-9Catalyst/Solvent
Concentrated Nitric Acid (70%)HNO₃63.017697-37-2Nitrating Agent
EthanolC₂H₅OH46.0764-17-5Solvent for Recrystallization/Salt Formation
Hydrochloric Acid (37%)HCl36.467647-01-0For Salt Formation and pH adjustment
Sodium HydroxideNaOH40.001310-73-2For Neutralization
Deionized WaterH₂O18.027732-18-5Solvent/Washing

Table 2: Summary of Molar Quantities and Theoretical Yields

StepStarting MaterialMolar Eq.ProductTheoretical Yield (g)
15-Chloro-2-methoxyaniline (10.0 g)1.0N-(5-chloro-2-methoxyphenyl)acetamide12.66
2N-(5-chloro-2-methoxyphenyl)acetamide1.0N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide16.30
3N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide1.05-Chloro-2-methoxy-4-nitroaniline12.86
45-Chloro-2-methoxy-4-nitroaniline1.05-Chloro-2-methoxy-4-nitroaniline HCl15.15

Experimental Protocols

Safety Precaution: This synthesis involves the use of corrosive and strong oxidizing agents (concentrated sulfuric and nitric acids) and a lachrymatory reagent (acetic anhydride). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part 1: Synthesis of N-(5-chloro-2-methoxyphenyl)acetamide (Protection)

This initial step protects the reactive amino group as an acetamide, which moderates its activating influence and prevents side reactions during nitration.[1]

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (63.4 mmol) of 5-Chloro-2-methoxyaniline in 50 mL of glacial acetic acid.

  • To the stirring solution, slowly add 7.8 g (76.1 mmol, 1.2 eq) of acetic anhydride dropwise. An exothermic reaction will occur.

  • After the addition is complete, gently warm the reaction mixture to 50°C for 30 minutes.

  • Allow the mixture to cool to room temperature, then pour it into 250 mL of ice-cold water with vigorous stirring.

  • The white precipitate of N-(5-chloro-2-methoxyphenyl)acetamide will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 90-95%.

Part 2: Synthesis of N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide (Nitration)

This step introduces the nitro group onto the aromatic ring. The acetamido and methoxy groups direct the electrophilic substitution primarily to the 4-position. Careful temperature control is critical to prevent over-nitration and oxidative side reactions.[1][4]

  • In a 250 mL flask, carefully add 11.4 g (57.1 mmol) of the dried N-(5-chloro-2-methoxyphenyl)acetamide from Part 1 to 40 mL of concentrated sulfuric acid, with stirring, ensuring the solid dissolves completely.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Separately, prepare the nitrating mixture by slowly adding 3.6 mL (approx. 5.7 g, 63.0 mmol, 1.1 eq) of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid in a dropping funnel, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution over 30-45 minutes, meticulously maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour.

  • Very carefully, pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold deionized water until the washings are neutral.

  • Dry the crude product. Recrystallization from ethanol can be performed for further purification if necessary. The expected yield is approximately 85-90%.

Part 3: Synthesis of 5-Chloro-2-methoxy-4-nitroaniline (Deprotection)

The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group.[3]

  • Place the dried N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide from Part 2 into a 250 mL round-bottom flask.

  • Add a mixture of 50 mL of 70% aqueous sulfuric acid (prepared by carefully adding 35 mL of concentrated H₂SO₄ to 15 mL of water).

  • Heat the mixture under reflux for 45-60 minutes, or until the solid has completely dissolved.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing 250 mL of ice-cold water.

  • Carefully neutralize the acidic solution by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 7-8. The free aniline will precipitate as a yellow-orange solid.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the product in a vacuum oven at 60°C. The expected yield is approximately 90-95%.

Part 4: Synthesis of 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride (Salt Formation)

The final free base is converted to its hydrochloride salt, which is often more stable and easier to handle as a crystalline solid.[5]

  • Dissolve the dried 5-Chloro-2-methoxy-4-nitroaniline from Part 3 in a minimal amount of hot ethanol in a 250 mL Erlenmeyer flask.

  • While stirring, add concentrated hydrochloric acid (37%) dropwise until the solution becomes strongly acidic (check with pH paper).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30-60 minutes to facilitate complete crystallization.

  • Collect the crystalline hydrochloride salt by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any residual acid.

  • Dry the final product, 5-Chloro-2-methoxy-4-nitroaniline hydrochloride, in a vacuum desiccator. The expected yield is typically quantitative.

Synthetic Workflow and Mechanistic Rationale

The multi-step nature of this synthesis is dictated by the need to control the regioselectivity of the nitration reaction. The workflow diagram below illustrates the sequential transformations.

Synthesis_Workflow cluster_0 Part 1: Protection cluster_1 Part 2: Nitration cluster_2 Part 3: Deprotection cluster_3 Part 4: Salt Formation A 5-Chloro-2-methoxyaniline B N-(5-chloro-2-methoxyphenyl) acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(5-chloro-2-methoxy-4-nitrophenyl) acetamide B->C HNO₃, H₂SO₄ (0-10 °C) D 5-Chloro-2-methoxy-4-nitroaniline C->D H₂SO₄ (aq), Heat E 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride D->E Conc. HCl, Ethanol

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Multi-Step Synthesis of 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 5-Chloro-2-methoxy-4-nitroaniline hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride [1].

The standard industrial route involves a two-step sequence: the selective O-methylation of 2-amino-4-chloro-5-nitrophenol[2], followed by anhydrous protonation to form the hydrochloride salt. Due to the highly electron-deficient nature of the intermediate, this synthesis is prone to stalling, byproduct formation, and crystallization failures. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure high-yield, reproducible batches.

Mechanistic Workflow & Causality Overview

Workflow A 2-Amino-4-chloro- 5-nitrophenol B O-Methylation (DMS, K2CO3) A->B C 5-Chloro-2-methoxy- 4-nitroaniline B->C D Protonation (Anhydrous HCl) C->D E Target HCl Salt D->E

Synthetic pathway from 2-amino-4-chloro-5-nitrophenol to the target hydrochloride salt.

Frequently Asked Questions & Troubleshooting

Q1: Why does the IUPAC numbering shift between the starting material and the product, and how does this affect my NMR interpretation? A: This is a common point of confusion that leads to misassigned NMR spectra. The starting material is named as a phenol: 2-amino-4-chloro-5-nitrophenol (OH is at position 1)[2]. When you methylate the hydroxyl group, the priority rules dictate that the molecule is now named as an aniline derivative (NH₂ takes priority at position 1). Because the numbering direction reverses to maintain the lowest possible locants, the chlorine at position 4 and the nitro group at position 5 effectively "swap" numbers in the nomenclature. Thus, the product is 5-chloro-2-methoxy-4-nitroaniline [3]. The relative positions of the atoms have not changed, so the coupling constants in your ¹H-NMR (typically two singlets for the para-oriented protons on the aromatic ring) will remain consistent.

Q2: My methylation reaction stalls at 60% conversion. How can I drive it to completion without causing N-alkylation? A: You can safely push the reaction with excess Dimethyl Sulfate (DMS) and extended heating. In typical anilines, excess DMS leads to unwanted N,N-dimethylation. However, in this specific molecule, the amine is located para to the strongly electron-withdrawing nitro group. The lone pair on the nitrogen is highly delocalized into the nitro group via resonance, rendering the amine exceptionally non-nucleophilic. If your reaction is stalling, it is likely due to moisture in your solvent hydrolyzing the DMS. Switch to strictly anhydrous acetone or DMF, and ensure your potassium carbonate (K₂CO₃) is freshly oven-dried.

Q3: During the final step, I am getting a sticky gum instead of the hydrochloride salt. What is going wrong? A: You are experiencing "oiling out," which occurs when the free base fails to fully protonate and crystallize. Because of the para-nitro and meta-chloro groups, the basicity of 5-chloro-2-methoxy-4-nitroaniline is severely depressed (the pKa of its conjugate acid is likely < 1.0). If there is even a trace amount of water in your solvent, the water (acting as a stronger base than your highly deactivated aniline) will scavenge the protons. To fix this, you must use a strictly anhydrous solvent system (like MTBE or 1,4-dioxane) and an overwhelming excess of anhydrous HCl gas or 4M HCl in dioxane[1].

Troubleshooting Start Issue: Salt Oiling Out / Gum Formation Check1 Is the solvent strictly anhydrous? Start->Check1 Sol1 Dry solvent over molecular sieves. Use anhydrous HCl in Dioxane. Check1->Sol1 No Check2 Is the HCl concentration high enough? Check1->Check2 Yes Sol2 Increase HCl equivalents (>5 eq). pKa of aniline is very low. Check2->Sol2 No

Decision matrix for resolving oiling-out issues during hydrochloride salt precipitation.

Quantitative Data: Methylation Optimization

To maximize the yield of the free base intermediate, we evaluated several O-alkylation conditions. The table below summarizes the causality between reagent choice and reaction efficiency.

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
Acetone (Anhydrous)K₂CO₃ (2.0 eq)55688 98.5 Ideal balance. Mild base prevents aniline deprotonation; clean conversion.
DMF (Anhydrous)K₂CO₃ (2.0 eq)8039296.0Faster kinetics, but higher temperature induces trace N-methylation.
Water / DCMNaOH (PTC)25126585.0Aqueous NaOH causes rapid competitive hydrolysis of the DMS reagent.
THFNaH (1.1 eq)0 to 2547080.0Strong base deprotonates both phenol and aniline, reducing selectivity.
Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure each step is verified before proceeding.

Step 1: Synthesis of 5-Chloro-2-methoxy-4-nitroaniline (Free Base)
  • Preparation: Charge a dry, nitrogen-flushed 1L 3-neck flask with 2-amino-4-chloro-5-nitrophenol (18.8 g, 100 mmol) and anhydrous acetone (400 mL).

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ (27.6 g, 200 mmol). Stir the bright orange suspension at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Dropwise, add Dimethyl Sulfate (DMS) (15.1 g, 120 mmol) over 30 minutes. Caution: DMS is highly toxic; perform in a fume hood.

  • Reflux & IPC: Heat the reaction to 55°C (reflux) for 6 hours.

    • Self-Validation (IPC): Run a TLC (Hexanes:EtOAc 3:1). The phenol starting material (lower Rf, streaks) should be completely consumed, replaced by a tight, higher-Rf yellow spot.

  • Workup: Cool to room temperature. Quench residual DMS by adding 20 mL of 10% aqueous ammonia and stirring for 30 minutes. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure, dissolve the residue in ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the free base as a yellow-orange solid.

Step 2: Synthesis of 5-Chloro-2-methoxy-4-nitroaniline Hydrochloride
  • Dissolution: Dissolve the free base (15.0 g, ~74 mmol) in strictly anhydrous 1,4-dioxane (150 mL) under a nitrogen atmosphere.

  • Protonation: Cool the solution to 5°C in an ice bath. Slowly add a 4.0 M solution of anhydrous HCl in dioxane (92.5 mL, 370 mmol, 5.0 eq).

    • Mechanistic Note: The large excess is required to force the equilibrium due to the highly deactivated nature of the aniline.

  • Crystallization: Stir the mixture at 5°C for 2 hours. A pale, off-white to yellow precipitate will form. If the solution remains clear, add anhydrous Methyl tert-butyl ether (MTBE) dropwise as an anti-solvent until turbidity persists.

  • Isolation: Filter the solid rapidly under a blanket of nitrogen (the salt is hygroscopic and will revert to the free base if exposed to ambient humidity). Wash the filter cake with cold, anhydrous MTBE (2 x 30 mL).

  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours to yield the pure hydrochloride salt.

References
  • LookChem. "2-Amino-4-chloro-5-nitrophenol (CAS 6358-07-2) Downstream Products." LookChem Database. Available at:[Link]

  • PubChem. "5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410." National Center for Biotechnology Information. Available at:[Link]

  • AaronChem / ChemSpace. "5-chloro-2-methoxy-4-nitroaniline hydrochloride (CAS 2803861-90-5)." ChemSpace Catalog. Available at:[Link]

  • Google Patents. "Process for producing N-acylnitroaniline derivative." US Patent US20020016506A1.

Sources

Optimization

Optimizing solvent systems for the recrystallization and purification of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride

Welcome to the technical support guide for the recrystallization and purification of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride. This resource is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the recrystallization and purification of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this specific molecule. This guide provides in-depth, evidence-based solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

The Science of Solvent Selection for a Polar Hydrochloride Salt

5-Chloro-2-methoxy-4-nitroaniline hydrochloride is a moderately polar molecule, made more so by the presence of the hydrochloride salt. The key to successful recrystallization lies in finding a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization.[3][4]

The principle of "like dissolves like" is a crucial starting point.[5] Given the polar nature of the hydrochloride salt, highly nonpolar solvents like hexanes or toluene are unlikely to be effective on their own. Conversely, highly polar solvents may dissolve the compound too readily, even at cold temperatures, leading to poor recovery.[5][6] Therefore, the ideal choice is often a moderately polar single solvent or a precisely balanced mixed-solvent system.[2]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.

Q1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase instead of dissolving.[7][8] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[8][9] It often happens when the compound's melting point is lower than the boiling point of the chosen solvent or when the solution is too concentrated.[7][8][10]

  • Immediate Corrective Actions:

    • Add More Solvent: The most common cause is using too little solvent, creating a solution that becomes supersaturated above the compound's melting point. Re-heat the mixture to boiling and add small portions of the same hot solvent until the oil fully dissolves to form a clear solution.[7][8]

    • Switch to a Lower-Boiling Point Solvent: If adding more solvent doesn't work, the solvent's boiling point may be too high. A new solvent with a lower boiling point should be selected.

    • For Mixed-Solvent Systems: If you are using a solvent pair (e.g., ethanol/water), the addition of the anti-solvent may have been too rapid or the system is imbalanced. Re-heat the solution until it is clear, add a small amount of the "good" solvent (the one the compound is more soluble in), and then allow it to cool much more slowly.[7]

Q2: Crystal formation is not happening, even after the solution has cooled. What should I do?

A2: This is a common problem that can arise from two primary issues: using too much solvent or the solution becoming supersaturated.[7][11]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a clean glass rod.[7][12] The microscopic scratches provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the cooled solution.[7][12] This provides a template for crystallization.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be careful not to reduce the volume too much, which could cause the product to crash out with impurities.

    • Cool to a Lower Temperature: After the flask has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[12][13]

Q3: The purity of my final product is poor. How can I improve it?

A3: Poor purity after recrystallization can result from several factors, including rapid crystal formation, insufficient washing, or the presence of impurities with similar solubility profiles.

  • Optimization Strategies:

    • Slow Down the Cooling Process: Rapid cooling traps impurities within the growing crystal lattice.[6] Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can further slow the cooling rate.

    • Wash Crystals Correctly: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[5][11] Using warm or room-temperature solvent will redissolve some of your purified product.

    • Consider a Second Recrystallization: If the product is still not pure, a second recrystallization is often necessary.

    • Activated Carbon Treatment: If your product has a persistent color, it may be due to highly conjugated impurities. Add a small amount of activated carbon to the hot, dissolved solution and boil for a few minutes before performing a hot filtration to remove the carbon and the adsorbed impurities.[4]

Q4: My recovery yield is very low. How can I maximize it?

A4: Low recovery is a frequent challenge and points to several potential experimental pitfalls.

  • Common Causes and Solutions:

    • Using Too Much Solvent: This is the most common reason for low yield, as a significant portion of the product remains in the mother liquor.[6][7] Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[6][11]

    • Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product. To prevent this, use a pre-warmed funnel and dilute the solution with a small, extra amount of hot solvent before filtering.[14] The excess solvent can be boiled off afterward.

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes after it has reached room temperature to maximize the precipitation of the solid.[15]

    • Excessive Washing: While washing is crucial for purity, using too large a volume of cold solvent will dissolve some of the product.[5] Use only enough to rinse the surface of the crystal cake.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps identify a suitable solvent or solvent pair for your compound.

  • Place approximately 20-30 mg of your crude 5-Chloro-2-methoxy-4-nitroaniline hydrochloride into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, swirling after each addition.[15]

  • Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[15][16]

  • For solvents where the compound was insoluble, gently heat the test tube in a hot water bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.

  • Allow the clear solution to cool to room temperature, then place it in an ice bath.

  • A good solvent is one in which the compound dissolves when hot and forms a significant amount of crystals upon cooling.[2][3]

Protocol 2: Bulk Recrystallization (Single Solvent)

  • Place the crude 5-Chloro-2-methoxy-4-nitroaniline hydrochloride in an Erlenmeyer flask of appropriate size.

  • Add a boiling chip or stir bar and a small amount of the chosen solvent.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess.[6]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystallization.[15]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow air to be pulled through the crystals on the filter for several minutes to help them dry, then transfer them to a watch glass for final drying.

Data & Visualization

Table 1: Potential Solvent Systems & Rationale

Solvent/SystemBoiling Point (°C)PolarityRationale for Use
Water100HighThe hydrochloride salt should have some water solubility. May be a good solvent but could lead to losses in the mother liquor.[17]
Ethanol78Medium-HighA common choice for polar organic molecules.[5] Often provides a good solubility gradient with temperature.
Methanol65Medium-HighSimilar to ethanol but with a lower boiling point. A patent for a related compound mentions methanol for recrystallization.[18]
Isopropanol (IPA)82MediumLess polar than ethanol/methanol, may provide a better solubility differential.
Ethanol/WaterVariableAdjustableA powerful mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudiness persists.[5][14] This allows for fine-tuning of polarity.
Acetic Acid118High (Polar Protic)Has been used for recrystallizing other aniline hydrochlorides.[19] Its high boiling point requires caution to prevent oiling out.

Diagram 1: Solvent Selection Workflow This diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.

SolventSelection start Start: Crude 5-Chloro-2-methoxy-4-nitroaniline HCl test_rt Test Solubility in Solvent at RT start->test_rt dissolves_rt Soluble at RT? test_rt->dissolves_rt heat_test Heat to Boiling dissolves_rt->heat_test No bad_solvent_too_good Bad Solvent (Too Soluble) dissolves_rt->bad_solvent_too_good Yes dissolves_hot Soluble when Hot? heat_test->dissolves_hot cool_test Cool Solution dissolves_hot->cool_test Yes bad_solvent_insoluble Bad Solvent (Insoluble) dissolves_hot->bad_solvent_insoluble No crystals_form Crystals Form? cool_test->crystals_form good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes try_mixed Consider for Mixed-Solvent System (as 'Good' Solvent) crystals_form->try_mixed No

Caption: A decision tree for single-solvent screening.

Diagram 2: Troubleshooting Crystallization Failures This flowchart provides a logical path for addressing common recrystallization problems.

Troubleshooting problem Problem Encountered (After Cooling) no_crystals No Crystals Formed problem->no_crystals oiled_out Compound Oiled Out problem->oiled_out low_purity Product Impure problem->low_purity cause_supersat Cause: Supersaturation or Too Much Solvent no_crystals->cause_supersat cause_mp Cause: MP < BP of Solvent or Too Concentrated oiled_out->cause_mp cause_cooling Cause: Cooling Too Fast or Impurities Trapped low_purity->cause_cooling sol_induce Solution: Scratch Flask, Add Seed Crystal cause_supersat->sol_induce Try First sol_add_solvent Solution: Re-heat, Add More Solvent cause_mp->sol_add_solvent sol_slow_cool Solution: Cool Slower, Re-crystallize cause_cooling->sol_slow_cool sol_reduce_vol Solution: Reduce Solvent Volume sol_induce->sol_reduce_vol If Fails

Caption: A flowchart for troubleshooting common issues.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization-1.pdf. University of Colorado Boulder. [Link]

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]

  • Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization | Organic Chemistry I Lab. University of Rochester. [Link]

  • Recrystallization (help meeeeee) : r/chemistry. Reddit. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Recrystallization. --->. University of Massachusetts. [Link]

  • Purifying a Solid by Recrystallization. Utah Tech University. [Link]

  • 5-chloro-2-methoxy-4-nitroaniline hydrochloride. Chemspace. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Purify and dry aniline? : r/chemistry. Reddit. [Link]

  • Purification of Aniline - Chempedia. LookChem. [Link]

  • 5-Chloro-2-methoxy-4-nitroaniline. PubChem. [Link]

  • 5-CHLORO-2-METHOXY-4-NITROANILINE — Chemical Substance Information. NextSDS. [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Recrystallization 2. University of Massachusetts Boston. [Link]

  • p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Aniline and Aniline Hydrochloride. NCBI. [Link]

Sources

Troubleshooting

Preventing oxidative degradation of 5-Chloro-2-methoxy-4-nitroanilinehydrochloride during long-term laboratory storage

Welcome to the Technical Support Center for handling highly sensitive aromatic amine salts. 5-Chloro-2-methoxy-4-nitroaniline hydrochloride is a critical intermediate in the synthesis of novel cardiovascular therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly sensitive aromatic amine salts. 5-Chloro-2-methoxy-4-nitroaniline hydrochloride is a critical intermediate in the synthesis of novel cardiovascular therapeutics, most notably the anticoagulant rivaroxaban[1]. Due to its specific molecular architecture, this compound is notoriously susceptible to oxidative and photolytic degradation during long-term storage.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure absolute compound integrity.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, one must first understand the causality behind it. The instability of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride stems from the competing electronic effects on its aromatic ring:

  • Electron-Donating Susceptibility: The methoxy group (-OCH₃) at the 2-position is strongly electron-donating via resonance. This localized increase in electron density makes the amine nitrogen highly susceptible to single-electron transfer (SET) oxidation by molecular oxygen, forming an aminium radical cation.

  • The Role of the Hydrochloride Salt: Converting the free base to a hydrochloride salt protonates the amine, significantly reducing its nucleophilicity and buffering it against rapid oxidation. However, the salt is highly hygroscopic.

  • Moisture-Catalyzed Failure: When exposed to ambient humidity, the salt absorbs moisture, leading to localized micro-dissociation. This re-exposes the free amine to atmospheric oxygen and light, triggering a radical chain reaction that forms conjugated polyaniline-like oligomers, azo compounds, and quinone imines. This process is visually indicated by a stark color shift from pale yellow/white to dark brown or green[2].

Troubleshooting & FAQs

Q1: My stored batch has changed color from pale yellow to dark brown. Is it still viable for synthesis? A: Discoloration is the primary visual indicator of oxidation and degradation in aniline hydrochloride derivatives[2]. While slight discoloration might not impact robust downstream reactions, high-purity pharmaceutical applications require strict impurity control. The presence of quinone imines can poison metal catalysts in subsequent coupling steps. Action: You must run an HPLC or LC-MS purity check. If purity is >95%, a recrystallization protocol can recover the batch. If it is <95%, discard it to prevent yield loss and side reactions.

G Start Observe Compound Color CheckColor Is the powder dark brown/green? Start->CheckColor PurityCheck Run HPLC/LC-MS Purity Check CheckColor->PurityCheck Yes Action1 Proceed with Synthesis CheckColor->Action1 No (Pale/White) Action2 Perform Recrystallization PurityCheck->Action2 >95% Purity Action3 Discard & Procure New Batch PurityCheck->Action3 <95% Purity

Caption: Logic flow for troubleshooting discoloration in 5-Chloro-2-methoxy-4-nitroaniline hydrochloride.

Q2: The salt absorbed moisture during weighing. What is the optimal drying method? A: Because moisture acts as a solvent medium that accelerates oxidation, immediate drying is required. The optimal method is using a vacuum oven at 60–80°C for 4–8 hours[3]. Avoid using standard atmospheric ovens at >100°C. Elevated temperatures in the presence of atmospheric oxygen will rapidly accelerate thermal decomposition and oxidation, doing more harm than good[3].

Q3: How do we establish a "self-validating" long-term storage system? A: A self-validating system ensures that if a protective barrier fails, a secondary indicator alerts the user before the compound degrades. We achieve this by storing the compound in an argon-purged amber vial, placed inside a secondary desiccator containing indicating silica gel . If the silica gel transitions from blue to pink, the primary moisture barrier has failed, validating the need for immediate intervention.

Quantitative Stability Data

The following table summarizes the expected stability and purity retention of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride under various storage configurations over a 6-month period. Aromatic amines demonstrate significantly enhanced stability at low temperatures (2-8°C)[4].

Storage ConditionAtmosphereLight Exposure6-Month Purity Retention (%)Visual Appearance
2-8°C (Desiccator) Argon Dark (Amber Vial) > 99.5% Pale Yellow/White
2-8°CAirDark (Amber Vial)~ 96.0%Light Green/Yellow
25°C (Ambient)AirDark (Amber Vial)~ 89.5%Greenish-Brown
25°C (Ambient)AirAmbient Light< 80.0%Dark Brown/Black

Experimental Protocols

Protocol A: Self-Validating Long-Term Storage Setup

This protocol utilizes inert atmosphere techniques to establish a strict exclusion of air and moisture, which is critical for maintaining the purity of aniline hydrochloride compounds[2].

Step-by-Step Methodology:

  • Pre-Drying: Transfer the 5-Chloro-2-methoxy-4-nitroaniline hydrochloride to a vacuum-safe glass dish. Dry in a vacuum oven at 60°C for 4 hours to remove residual surface moisture[3].

  • Transfer: Quickly transfer the dried powder into an amber glass vial (to prevent photolytic degradation).

  • Inert Gas Purging: Connect the vial to a Schlenk line or use a glovebox. Evacuate the vial and backfill with Argon gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the solid). Repeat the evacuate/backfill cycle three times.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap under a positive pressure of Argon. Wrap the cap junction with Parafilm.

  • Secondary Containment: Place the sealed vial into a desiccator containing fresh, blue indicating silica gel.

  • Temperature Control: Store the entire desiccator unit in a monitored refrigerator at 2-8°C[4].

G Step1 Dry Compound (Vacuum Oven 60°C) Step2 Transfer to Amber Glass Vial Step1->Step2 Step3 Purge with Argon Gas Step2->Step3 Step4 Seal with PTFE-Lined Cap Step3->Step4 Step5 Store in Desiccator at 2-8°C Step4->Step5

Caption: Step-by-step workflow for the optimal long-term storage of oxidation-sensitive aromatic amines.

Protocol B: Recovery via Recrystallization

If a batch exhibits minor discoloration but retains >95% purity, it can be recovered.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded salt in a minimum volume of boiling anhydrous ethanol under an argon atmosphere.

  • Hot Filtration: If insoluble dark polymeric degradation products are present, perform a rapid hot filtration through a pad of Celite.

  • Acidification (Optional): Add 1-2 drops of concentrated HCl to ensure the amine remains fully protonated, preventing free-base oxidation during cooling.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to maximize precipitation.

  • Collection: Filter the purified crystals under vacuum, wash with ice-cold diethyl ether, and immediately proceed to Protocol A for drying and storage.

References

  • Tianmingpharm. "Intermediates for Cardiovascular Drugs: Key Compounds & Market Demand." Available at: [Link]

Sources

Optimization

Refining reverse-phase chromatographic separation conditions for 5-Chloro-2-methoxy-4-nitroanilinehydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the reverse-phas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the reverse-phase chromatographic (RPC) separation of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride .

Because this compound is a poly-substituted aniline formulated as a hydrochloride salt, it presents a highly complex electronic environment. In aqueous solutions, it dissociates into a protonated amine, making it highly susceptible to secondary interactions and retention instability. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve robust, self-validating analytical methods.

Diagnostic Workflows

Before adjusting your instrument parameters, it is critical to diagnose the root cause of your chromatographic distortion. The workflow below outlines the logical progression for troubleshooting aniline hydrochloride salts.

Workflow Start Analyze 5-Chloro-2-methoxy- 4-nitroaniline HCl Tailing Issue: Peak Tailing (As > 1.2) Start->Tailing Retention Issue: Poor Retention (k' < 2) Start->Retention Split Issue: Peak Splitting Start->Split TailingCause Cause: Silanol Interactions Tailing->TailingCause TailingFix Fix: Lower pH < 3.0 Use End-capped C18 TailingCause->TailingFix Success Optimal Separation TailingFix->Success RetCause Cause: Analyte Ionization Retention->RetCause RetFix Fix: Add Ion-Pairing Agent (e.g., Hexanesulfonate) RetCause->RetFix RetFix->Success SplitCause Cause: Solvent Mismatch Split->SplitCause SplitFix Fix: Match Sample Solvent to Mobile Phase SplitCause->SplitFix SplitFix->Success

Caption: Diagnostic workflow for resolving common RPC issues with aniline hydrochloride salts.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 5-Chloro-2-methoxy-4-nitroaniline hydrochloride exhibit severe peak tailing on standard C18 columns?

A1: Peak tailing in basic aniline compounds is primarily driven by secondary retention mechanisms. While the primary retention mechanism in RPC is hydrophobic (van der Waals forces), a secondary, undesirable interaction occurs between the protonated amine group of your analyte and residual silanol groups (Si-OH) on the silica stationary phase 1. At a mobile phase pH above 3.0, these silanol groups deprotonate to form negatively charged silanoate ions (Si-O⁻), creating a strong ion-exchange interaction that distorts the peak shape 2. Solution: Lower the mobile phase pH below 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid) to neutralize the silanol sites, and ensure you are using a highly end-capped column 3.

Mechanism S1 Silica Surface (Residual Si-OH) S2 pH > 4.0 Si-O(-) Formed S1->S2 S5 pH < 3.0 Si-OH Neutralized S1->S5 S3 Ionic Interaction with Protonated Aniline S2->S3 S4 Severe Peak Tailing S3->S4 S6 Hydrophobic Retention (van der Waals) S5->S6 S7 Symmetrical Peak S6->S7

Caption: Mechanism of mobile phase pH on silanol ionization and aniline peak shape.

Q2: How do I resolve poor retention (early elution) of this compound?

A2: Because you are analyzing a hydrochloride salt, the molecule readily dissociates into a highly polar, ionized species in the aqueous mobile phase. Highly polar ionized compounds have very low affinity for non-polar C18 stationary phases, leading to rapid elution near the void volume 4. While lowering the pH suppresses silanol tailing, it fully protonates the aniline, further decreasing its hydrophobicity 5. Solution: To increase retention while maintaining a low pH for peak symmetry, introduce an ion-pairing reagent (e.g., 5 mM sodium hexanesulfonate) to the mobile phase. The negatively charged sulfonate binds with the positively charged aniline to form a neutral, hydrophobic complex that retains well on a C18 column.

Q3: What causes peak splitting or fronting during the injection of this compound?

A3: Peak splitting or fronting is frequently caused by a sample solvent mismatch. If the aniline hydrochloride is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile or Methanol) than the mobile phase, the analyte travels faster than the mobile phase initially, causing the peak to split or broaden before it properly equilibrates on the column 6. Solution: Always dilute your sample in a solvent that matches the initial conditions of your mobile phase (e.g., 90% Water / 10% Acetonitrile). If splitting persists, check the column frit for blockages.

Quantitative Data & Parameter Optimization

To streamline your method development, compare your current parameters against the optimized benchmarks summarized below.

Table 1: Mobile Phase pH vs. Chromatographic Output

Mobile Phase pHSilanol State (Si-OH)Analyte StateRetention (k')Peak Asymmetry (As)Recommendation
pH < 2.5 NeutralizedFully ProtonatedLow (< 1.5)Excellent (~1.0)Optimal. Add ion-pairing agent to increase k'.
pH 3.0 - 4.5 Partially IonizedPartially DeprotonatedVariablePoor (> 1.5)Avoid. Causes mixed-mode retention and tailing.
pH > 7.0 Fully Ionized (Si-O⁻)Neutral (Free Base)High (> 4.0)Good (~1.1)Requires specialized high-pH tolerant column.

Table 2: Recommended Column Specifications

ParameterSpecificationCausality / Rationale
Stationary Phase C18 (Highly End-Capped)Caps residual silanols to prevent secondary ionic interactions with the basic amine group.
Particle Size 3 µm or 5 µmBalances system backpressure with the theoretical plate count necessary for sharp peaks.
Pore Size 100 Å - 120 ÅOptimal for small molecules (MW < 500 g/mol ) to ensure maximum surface area access.

Self-Validating Experimental Protocol

To ensure trustworthiness, your analytical method must be a self-validating system. Follow this step-by-step methodology to prepare your system and validate its performance before running critical samples.

Phase 1: Mobile Phase Preparation (pH 2.8)
  • Aqueous Phase (A): Measure 990 mL of HPLC-grade water. Add 10 mL of 88% Formic Acid (yielding approx. 1% concentration). Use a calibrated pH meter to verify the pH is ~2.8. Adjust with trace amounts of formic acid if necessary 1.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Filtration: Filter Phase A through a 0.2 µm membrane filter to remove particulates.

  • Degassing: Sonicate both phases for 10 minutes or use an inline vacuum degasser.

Phase 2: Column Equilibration
  • Install a highly end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Set the column oven temperature to 30°C to ensure viscosity and retention stability.

  • Flush the column with 10 column volumes of 50:50 Phase A / Phase B at 1.0 mL/min to clear storage solvents.

  • Equilibrate the column at your starting gradient (e.g., 80% Phase A / 20% Phase B) until the baseline UV absorbance (at 254 nm) and system pressure are completely stable (typically 15-20 minutes).

Phase 3: System Suitability Test (SST) - The Validation Step

Do not proceed to sample analysis until the system validates itself through the SST.

  • Prepare Standard: Dissolve 1 mg of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride in 1 mL of the initial mobile phase (80% A / 20% B).

  • Inject: Inject 10 µL of the standard.

  • Evaluate Metrics:

    • Retention Factor (k'): Must be ≥ 2.0. (If < 2.0, decrease Phase B or add an ion-pairing agent).

    • Asymmetry Factor (As): Must be between 0.9 and 1.2. (If > 1.2, the silanols are not fully suppressed; verify mobile phase pH or replace the degraded column).

  • Proceed: Once the SST metrics pass, the system is validated, and you may begin your sample sequence.

References

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: Shimadzu URL: [Link]

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Chemical Reactivity of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride and 4-Nitroaniline

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted anilines is a cornerstone of molecular design....

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted anilines is a cornerstone of molecular design. This guide provides a detailed comparative analysis of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride and the benchmark compound, 4-nitroaniline. We will explore how the substituent pattern on the aniline ring dictates the nucleophilicity of the amino group and its subsequent reactivity in key chemical transformations, supported by experimental insights and established chemical principles.

Introduction: The Impact of Substituents on Aniline Chemistry

Aniline and its derivatives are fundamental building blocks in organic synthesis. The amino group, a powerful activating ortho-, para-director, can have its reactivity finely tuned by the presence of other substituents on the aromatic ring.[1] These substituents exert their influence through a combination of inductive and resonance effects, either donating or withdrawing electron density from the ring and the amino group.[2]

  • 4-Nitroaniline serves as our baseline, featuring a strong electron-withdrawing nitro group (-NO₂) para to the amino group (-NH₂). This deactivates the ring and significantly reduces the basicity and nucleophilicity of the amino group.[1]

  • 5-Chloro-2-methoxy-4-nitroaniline hydrochloride presents a more complex substitution pattern. In addition to the deactivating nitro group, it possesses a chloro group (-Cl) and a methoxy group (-OCH₃). The chloro group is electron-withdrawing via induction but electron-donating through resonance.[2] The methoxy group is a strong electron-donating group through resonance. The hydrochloride form indicates that the amine is protonated, which will further influence its reactivity.

This guide will dissect how these structural differences translate into tangible differences in chemical behavior, with a focus on reactions pivotal to drug development, such as acylation and diazotization.

Structural and Electronic Properties: A Head-to-Head Comparison

The reactivity of an aniline is intrinsically linked to the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups (EWGs) pull this electron density away, diminishing nucleophilicity, while electron-donating groups (EDGs) enhance it.[1][2]

CompoundKey Substituents and Their EffectsPredicted Impact on Amine Nucleophilicity
4-Nitroaniline -NO₂ (para): Strong -I (inductive) and -R (resonance) effects.[2]Significantly reduced due to strong electron withdrawal.
5-Chloro-2-methoxy-4-nitroaniline hydrochloride -NO₂ (para): Strong -I and -R effects. -Cl (meta to amine): -I effect dominates. -OCH₃ (ortho to amine): +R effect, -I effect. -NH₃⁺Cl⁻: Strong deactivating effect.Severely reduced due to the cumulative electron-withdrawing effects of the nitro and chloro groups, and the protonated state of the amine. The ortho-methoxy group's donating effect is counteracted.

The protonation of the amino group in 5-Chloro-2-methoxy-4-nitroaniline hydrochloride to form the anilinium salt is a critical factor. The resulting -NH₃⁺ group is a powerful deactivating, meta-directing group, rendering the amine nitrogen non-nucleophilic until it is deprotonated.

Comparative Reactivity in Key Synthetic Transformations

The true measure of these electronic differences lies in their performance in chemical reactions. We will examine two fundamental transformations: acylation and diazotization.

N-Acylation: Assessing Nucleophilicity

N-acylation is a classic test of an amine's nucleophilicity. The reaction involves the attack of the amine's lone pair on an electrophilic acylating agent, such as an acyl chloride or anhydride.[3]

Prediction: Due to its significantly diminished nucleophilicity, 5-Chloro-2-methoxy-4-nitroaniline (after deprotonation from its hydrochloride salt) is expected to undergo N-acylation at a considerably slower rate than 4-nitroaniline. The steric hindrance from the ortho-methoxy group in the substituted aniline may also play a role in retarding the reaction rate.[4]

Experimental Protocol: Comparative N-Acylation with Acetic Anhydride

This protocol provides a framework for comparing the acylation rates of 4-nitroaniline and 5-Chloro-2-methoxy-4-nitroaniline.

Materials:

  • 4-Nitroaniline

  • 5-Chloro-2-methoxy-4-nitroaniline hydrochloride

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

  • Water

  • Hydrochloric acid (for the reaction with 5-Chloro-2-methoxy-4-nitroaniline hydrochloride)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 1:1 Ethyl acetate:Hexanes)

Procedure for 4-Nitroaniline: [5][6]

  • In a round-bottom flask, suspend 4-nitroaniline (1.0 eq) in water.

  • Add acetic anhydride (1.1 eq) to the suspension.

  • Add a solution of sodium acetate (1.2 eq) in water to the flask and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC at regular intervals (e.g., 15, 30, 60 minutes).

  • Upon completion, cool the mixture in an ice bath to precipitate the product, N-(4-nitrophenyl)acetamide.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Procedure for 5-Chloro-2-methoxy-4-nitroaniline hydrochloride:

  • In a round-bottom flask, dissolve 5-Chloro-2-methoxy-4-nitroaniline hydrochloride (1.0 eq) in a minimal amount of water.

  • Neutralize the solution by the careful addition of a base (e.g., sodium bicarbonate) until the free amine precipitates.

  • Proceed with the acylation as described for 4-nitroaniline, starting from step 2.

Expected Outcome: The TLC analysis is expected to show a significantly faster conversion of 4-nitroaniline to its acetylated product compared to 5-Chloro-2-methoxy-4-nitroaniline. This provides direct evidence of the lower nucleophilicity of the latter.

Diazotization: A Gateway to Further Functionalization

Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a cornerstone of aromatic chemistry, enabling access to a wide array of functionalities.[7][8] The rate of this reaction is also dependent on the nucleophilicity of the amine.[9]

Prediction: 4-Nitroaniline, being less deactivated than 5-Chloro-2-methoxy-4-nitroaniline, is expected to undergo diazotization more readily. The strongly electron-withdrawing environment of the latter will necessitate more forcing conditions or longer reaction times to achieve complete conversion to the diazonium salt.[9]

Experimental Protocol: Comparative Diazotization

This protocol outlines a general procedure for comparing the diazotization of the two anilines.

Materials:

  • 4-Nitroaniline

  • 5-Chloro-2-methoxy-4-nitroaniline hydrochloride

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Starch-iodide paper

  • A suitable coupling agent (e.g., β-naphthol) for qualitative analysis

Procedure: [8][10]

  • In a beaker, prepare a suspension of the aniline (1.0 eq) in a mixture of concentrated acid (2.5-3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a cold solution of sodium nitrite (1.0-1.1 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 15-30 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion of diazotization).[10]

  • To qualitatively confirm the formation of the diazonium salt, a small aliquot of the reaction mixture can be added to a basic solution of a coupling agent like β-naphthol. The formation of a brightly colored azo dye indicates a successful diazotization.

Expected Outcome: It is anticipated that the diazotization of 4-nitroaniline will proceed more rapidly, as indicated by a faster positive test on the starch-iodide paper. The highly substituted aniline may require a longer reaction time or a slight increase in temperature to drive the reaction to completion.

Visualization of Reaction Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the comparative reactions.

Acylation_Workflow cluster_0 4-Nitroaniline Acylation cluster_1 5-Chloro-2-methoxy-4-nitroaniline HCl Acylation A1 Suspend 4-Nitroaniline in Water A2 Add Acetic Anhydride A1->A2 A3 Add Sodium Acetate Solution A2->A3 A4 Stir at RT & Monitor by TLC A3->A4 A5 Cool & Precipitate A4->A5 A6 Filter & Dry Product A5->A6 B1 Dissolve Substituted Aniline HCl B2 Neutralize with Base B1->B2 B3 Proceed as with 4-Nitroaniline (Steps A2-A6) B2->B3

Caption: Comparative workflow for the N-acylation of the two anilines.

Diazotization_Workflow start Prepare Aniline Suspension in Acid & Water cool Cool to 0-5 °C start->cool add_na Dropwise Addition of NaNO₂ (Maintain T < 5 °C) cool->add_na prep_na Prepare Cold NaNO₂ Solution prep_na->add_na stir Stir for 15-30 min add_na->stir test Test with Starch-Iodide Paper stir->test couple Qualitative Test: Azo Dye Formation test->couple Positive Result

Caption: Generalized workflow for the diazotization of anilines.

Conclusion: A Tale of Two Anilines

This guide has demonstrated that while both 5-Chloro-2-methoxy-4-nitroaniline hydrochloride and 4-nitroaniline are deactivated aromatic amines, the cumulative electronic effects and steric factors in the former lead to a significantly lower chemical reactivity. The presence of multiple electron-withdrawing groups and the protonated state of the amine in the substituted aniline drastically reduce the nucleophilicity of the nitrogen atom.

For researchers and drug development professionals, this comparative analysis underscores the critical importance of considering the complete substitution pattern of a molecule. While 4-nitroaniline serves as a useful model for a deactivated aniline, the reactivity of more complex, polysubstituted analogues like 5-Chloro-2-methoxy-4-nitroaniline can be markedly different. These insights are crucial for designing efficient synthetic routes, optimizing reaction conditions, and ultimately, for the successful development of novel chemical entities.

References

  • BenchChem. (n.d.). Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide.
  • ChemicalBook. (n.d.). 4-Nitroaniline | 100-01-6.
  • Wikipedia. (n.d.). Ortho effect.
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • BenchChem. (n.d.). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • BenchChem. (n.d.). Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis.
  • Kumar, A. T. K., et al. (n.d.). Electronic effect of substituents on anilines favors 1,4-addition to trans-β-nitrostyrenes: access to N-substituted 3-arylindoles and 3-arylindoles. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). experimental procedure for the diazotization of 2-Methyl-4-(methylsulfanyl)aniline.
  • Bohm, S., et al. (1994). Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. The Journal of Organic Chemistry, 59, 8127-8131.
  • ResearchGate. (n.d.). Tailoring of chiroptical properties of substituted polyanilines by controlling steric hindrance.
  • PMC. (n.d.). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins.
  • INCHEM. (2001, December). ICSC 0308 - 4-NITROANILINE.
  • Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
  • Elemental Microanalysis. (2024, March 18). 4-NITROANILINE.
  • ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines.
  • BenchChem. (2025, November 1). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride.
  • Resonance. (2022, March). A Convenient Laboratory Preparation of Acetanilide.
  • TSI Journals. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode.
  • Academia.edu. (n.d.). Steric hindrance as a key factor on proton transfer in the σ-adduct forming reactions of o-substituted anilines with 1,3,5-trinitrobenzene in dimethylsulfoxide.
  • Scribd. (n.d.). Acetylation of Aniline | PDF.
  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • ACS Publications. (2021, August 9). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions | The Journal of Organic Chemistry.
  • CAMEO Chemicals. (n.d.). 4-NITROANILINE.
  • Guidechem. (2020, May 30). How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ.
  • ResearchGate. (2013, December 6). STUDIES ON THE GROWTH, SPECTRAL, OPTICAL AND THERMAL PROPERTIES OF 4-NITROANILINE PICRATE SINGLE CRYSTALS.
  • ijirset. (2020, August 15). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development.
  • World Scientific Publishing. (n.d.). studies on the growth, spectral, optical and thermal properties of 4-nitroaniline picrate single crystals.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines.
  • ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum.
  • Organic Syntheses Procedure. (n.d.). 1,2,3-triiodo-5-nitrobenzene.
  • NIH. (n.d.). 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem.
  • Unknown. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-methoxy-4-nitroaniline hydrochloride

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific discovery. The handling of specialized chemical reagents like 5-Chloro-2-methoxy-4-nitroaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific discovery. The handling of specialized chemical reagents like 5-Chloro-2-methoxy-4-nitroaniline hydrochloride demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. Here, we will delve into the causality behind each safety recommendation, creating a self-validating system of protocols grounded in authoritative data.

Hazard Assessment: The "Why" Behind the Protection

Understanding the intrinsic hazards of 5-Chloro-2-methoxy-4-nitroaniline hydrochloride is the foundational step in building an effective PPE strategy. Based on data from structurally related compounds, this chemical is classified as hazardous.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.

Key hazards include:

  • Acute Toxicity : The compound is considered toxic or harmful if swallowed, if it comes into contact with the skin, or if it is inhaled as a dust.[3][4][5]

  • Organ Toxicity : There is a risk of damage to organs through prolonged or repeated exposure.[3][4]

  • Irritation : It may cause skin and serious eye irritation.[5][6]

  • Environmental Hazard : The substance is toxic to aquatic life, which has significant implications for disposal.[2][3][4]

  • Physical Hazard : As a powder, it may form combustible dust concentrations in the air.[4]

This hazard profile dictates that our primary goals are to prevent inhalation of airborne particles, avoid all skin and eye contact, and contain the material to prevent environmental release.

Core PPE Requirements: A Multi-Layered Defense

Your selection of PPE must be tailored to the scale and nature of the work being performed. The following table summarizes the essential equipment.

Task / ScaleEye & Face ProtectionHand ProtectionBody Protection
Low-Exposure Tasks (e.g., handling sealed containers, preparing small-quantity solutions in a fume hood)ANSI Z87.1 compliant safety glasses with side shields.[7][8]Disposable Nitrile Gloves.[9][10]Standard Laboratory Coat (buttoned).[9]
High-Exposure Tasks (e.g., weighing powder outside of a glove box, large-scale reactions, spill cleanup)Chemical Splash Goggles.[8] A face shield worn over goggles is required where a splash hazard exists.[7][8]Butyl Rubber or heavy-duty Nitrile Gloves.[11] Consider double-gloving.Chemical-resistant Apron over a Laboratory Coat.[10]

Respiratory Protection: Safeguarding Against Inhalation

The inhalation of fine powders presents a significant toxicity risk.[3][5] Therefore, engineering controls, such as a chemical fume hood or glove box, are the first line of defense.[12] When these are not feasible or during procedures with a high likelihood of generating dust (e.g., weighing, transferring solids), respiratory protection is mandatory.[3][7]

  • Requirement : A NIOSH/MSHA-approved respirator is necessary when dusts may be generated.[2][12]

  • Recommended Type : For most applications, a half-mask or full-face respirator with P100 (particulate) filters is appropriate.

  • Fit Testing : It is crucial to remember that the effectiveness of a respirator depends entirely on a proper fit. Annual fit testing and medical evaluation are required for all respirator users.[7]

Procedural Guidance: Integrating Safety into Your Workflow

The sequence in which you don and doff your PPE is as important as the equipment itself. Incorrect procedures can lead to contamination and exposure.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 5-Chloro-2-methoxy-4-nitroaniline hydrochloride powder.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather All Required PPE (Gloves, Goggles, Coat, Respirator) prep_area->gather_ppe gather_mats Gather All Materials (Chemical, Spatula, Weigh Paper, Waste Bag) gather_ppe->gather_mats don_ppe Don PPE (Coat -> Respirator -> Goggles -> Gloves) gather_mats->don_ppe Enter Handling Phase handle_chem Perform Chemical Transfer (Weighing, etc.) Minimize Dust Generation don_ppe->handle_chem clean_tools Clean Tools & Surface (Wipe with appropriate solvent) handle_chem->clean_tools seal_waste Seal Contaminated Waste in Designated Bag clean_tools->seal_waste doff_ppe Doff PPE at a Distance from the Work Area (Gloves -> Goggles -> Coat -> Respirator) seal_waste->doff_ppe Exit Handling Phase wash_hands Wash Hands Thoroughly with Soap and Water doff_ppe->wash_hands

Caption: A workflow for the safe handling of powdered chemical reagents.

Protocol for Donning PPE
  • Lab Coat : Put on your lab coat and ensure it is fully buttoned.[9]

  • Respirator (if required) : Perform a positive and negative pressure seal check to ensure proper fit.

  • Eye/Face Protection : Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.[8]

  • Gloves : Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Protocol for Doffing PPE (to prevent contamination)

This sequence is designed to remove the most contaminated items first.

  • Gloves : Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. For example, peel one glove off by pinching it at the wrist, and then use the clean fingers of the ungloved hand to slide under the cuff of the remaining glove to remove it.

  • Eye/Face Protection : Remove your face shield and/or goggles by handling the strap; avoid touching the front.

  • Lab Coat : Remove your lab coat by folding it in on itself, keeping the contaminated exterior away from your body.

  • Respirator (if used) : Remove your respirator.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][13]

Spill, Emergency, and Disposal Plans

Emergency Procedures
  • Inhalation : Move the affected person to fresh air immediately. Seek prompt medical attention.[4][14]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and call a poison center or doctor immediately.[3][14]

Disposal of Contaminated Materials

Proper disposal is a critical component of safe handling, primarily due to the substance's aquatic toxicity.[2][3]

  • Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with the chemical must be considered hazardous waste. Place it in a sealed, clearly labeled waste container.

  • Chemical Waste : Unused product and reaction waste must not be disposed of with household garbage or allowed to enter the sewage system.[14] It must be disposed of as hazardous waste in accordance with all local, regional, and national regulations.[3][14]

By integrating these expert protocols and understanding the rationale behind them, you build a robust and trustworthy safety culture in your laboratory. This comprehensive approach ensures that your focus remains on innovation, with safety as an unwavering foundation.

References

  • CPAChem. (2023, June 26).
  • Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 5).
  • Acros Organics. (2025, December 18).
  • Sigma-Aldrich. (2026, January 13).
  • Tokyo Chemical Industry CO., LTD. (2023, March 4).
  • Fisher Scientific. (2025, December 19).
  • ThermoFisher. (2025, September 16).
  • ACCELA CHEMBIO INC. (2015, June 22).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • University of Missouri. OSHA Glove Selection Chart.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97%.
  • Princeton University. Section 6C: Protective Equipment.
  • The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.

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